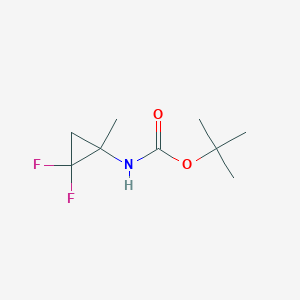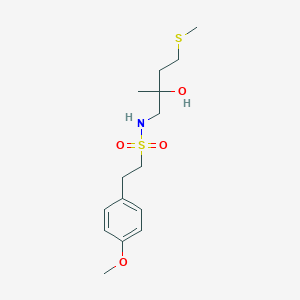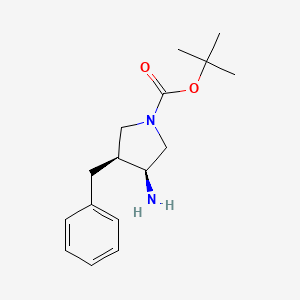![molecular formula C23H20F3N5O2S B2553015 4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-26-4](/img/structure/B2553015.png)
4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide" is a complex organic molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of the compound of interest would likely be characterized by the presence of a triazolopyridazine moiety, a trifluoromethyl group, and a benzamide linkage. These features are indicative of a molecule that could exhibit significant biological activity, given the prevalence of such motifs in pharmacologically active compounds. The papers provided do not directly analyze this structure but do discuss related heterocyclic compounds, which often require careful analysis to determine their conformation and electronic properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds suggest that the compound of interest may also undergo various transformations. For example, the desmethylation step mentioned in the synthesis of a PET agent could be relevant if similar functional groups are present in the target compound. The reactivity of such compounds is often influenced by the presence of electron-withdrawing or electron-donating substituents, which can affect the overall chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of a trifluoromethyl group could increase the compound's lipophilicity, potentially affecting its ability to cross biological membranes . The benzamide linkage is a common feature in many drug molecules and can impact the compound's solubility and stability. The heterocyclic components of the molecule may also contribute to its photophysical properties, which could be relevant for imaging applications .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antiproliferative Activity
Research into triazolopyridazine derivatives, including compounds similar in structure to 4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, has shown that these compounds exhibit antiproliferative activities. Specifically, certain ester forms of these derivatives have inhibited the proliferation of endothelial and tumor cells, highlighting their potential in cancer therapy research (Ilić et al., 2011).
Antimicrobial and Antioxidant Properties
Derivatives of triazolopyridazine have also been evaluated for their antimicrobial and antioxidant activities. The synthesis of uncommon series of triazolopyrimidines has been achieved, with these compounds being characterized for their antimicrobial activity against various pathogens and their antioxidant capacity (Gilava et al., 2020).
Chemical Synthesis and Structural Analysis
Novel Synthetic Routes
Research into the synthetic pathways for creating triazolopyridazine derivatives has yielded novel methods for their preparation. These synthetic routes are critical for developing new pharmaceuticals and materials with improved properties and activities (Mohamed, 2021).
Molecular Structure Analysis
The structural analysis of triazolopyridazine compounds through techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations provides insight into their chemical properties and potential biological interactions. This detailed structural understanding is essential for the rational design of compounds with specific biological activities (Sallam et al., 2021).
Propiedades
IUPAC Name |
4-methoxy-N-[2-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S/c1-33-18-8-4-16(5-9-18)22(32)27-13-12-20-29-28-19-10-11-21(30-31(19)20)34-14-15-2-6-17(7-3-15)23(24,25)26/h2-11H,12-14H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTSSAKSPBOLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

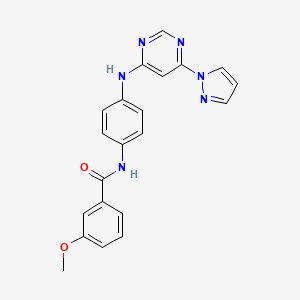
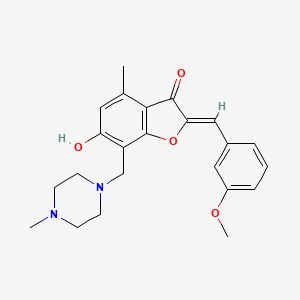

![2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552939.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)
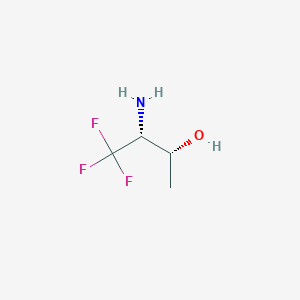
![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)
![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)
![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)
